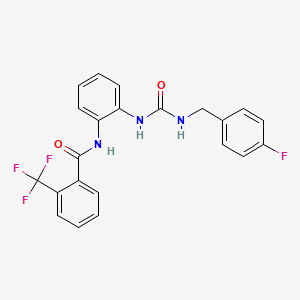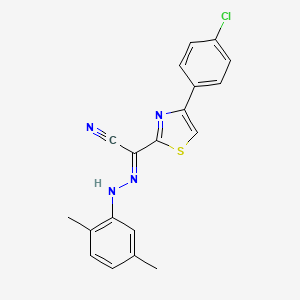
(2E)-4-(4-chlorophenyl)-N-(2,5-dimethylanilino)-1,3-thiazole-2-carboximidoyl cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-4-(4-chlorophenyl)-N-(2,5-dimethylanilino)-1,3-thiazole-2-carboximidoyl cyanide is a useful research compound. Its molecular formula is C19H15ClN4S and its molecular weight is 366.87. The purity is usually 95%.
BenchChem offers high-quality (2E)-4-(4-chlorophenyl)-N-(2,5-dimethylanilino)-1,3-thiazole-2-carboximidoyl cyanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-4-(4-chlorophenyl)-N-(2,5-dimethylanilino)-1,3-thiazole-2-carboximidoyl cyanide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Researchers have explored the synthesis of various thiazole derivatives, highlighting the versatility and potential of these compounds in creating new chemicals with potentially valuable properties. For example, the synthesis of thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups demonstrates the ability to create compounds with specific functionalities, which could be useful in further chemical transformations or as building blocks for more complex molecules (Nötzel et al., 2001).
Antiviral Activity
Thiazole derivatives have been studied for their antiviral properties, indicating their potential in medical research and pharmacology. For instance, certain thiazole C-nucleosides were synthesized and evaluated for in vitro activity against various viruses, showing that structural modifications of thiazole derivatives can yield compounds with significant antiviral activity (Srivastava et al., 1977).
Antimicrobial Activity
The antimicrobial activity of thiazole derivatives further underscores their potential in developing new therapeutic agents. A study on the synthesis and antimicrobial activity of methyl 2-(4-chlorophenyl)-7a-((4-chlorophenyl)carbamothioyl)-1-oxo-5,5-diphenyl-3-thioxo-hexahydro-1H-pyrrolo[1,2-e]imidazole-6-carboxylate revealed that these compounds exhibit antibacterial activity against a range of bacterial strains, highlighting the therapeutic potential of thiazole derivatives in combating infectious diseases (Nural et al., 2018).
Chemical Properties and Reactions
The study of thiazole derivatives extends to examining their chemical properties and reactions, which is crucial for understanding their behavior and potential applications in various fields, including materials science and organic synthesis. Research on the formation of heterocyclic compounds by using specific thiazole derivatives as reactants provides insight into the reactivity and functional applicability of these compounds in synthesizing new heterocyclic structures with potential utility in various scientific domains (Matsuda et al., 1976).
Propiedades
IUPAC Name |
(2E)-4-(4-chlorophenyl)-N-(2,5-dimethylanilino)-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4S/c1-12-3-4-13(2)16(9-12)23-24-17(10-21)19-22-18(11-25-19)14-5-7-15(20)8-6-14/h3-9,11,23H,1-2H3/b24-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGOAILLUYYYHO-JJIBRWJFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-(4-chlorophenyl)-N-(2,5-dimethylanilino)-1,3-thiazole-2-carboximidoyl cyanide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

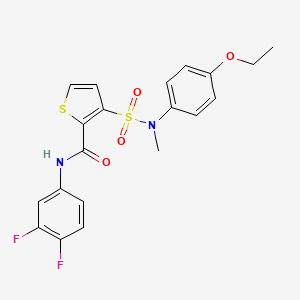

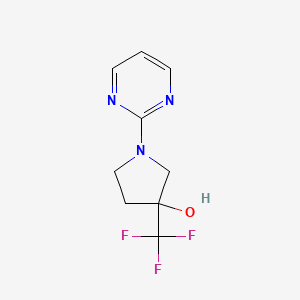
![Methyl 2-{[(4-bromophenyl)sulfonyl]amino}-3,3-dimethylbutanoate](/img/structure/B2534827.png)



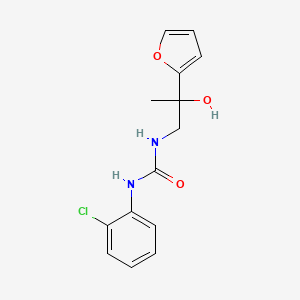
![([(4-Nitrophenyl)sulfonyl]amino)acetic acid](/img/structure/B2534835.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2534839.png)
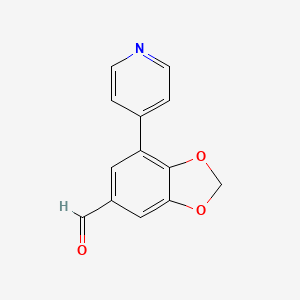
![3-chloro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2534841.png)
![2-Phenyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)ethanesulfonamide](/img/structure/B2534842.png)
